Pefurazoato

Descripción general

Descripción

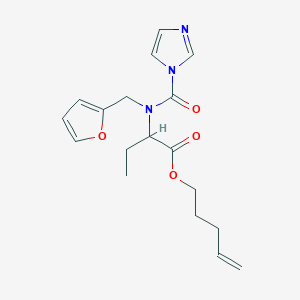

Pent-4-en-1-yl 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoate is a carboxylic ester obtained by formal condensation of the carboxy group of 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoic acid with the hydroxy group of pent-4-en-1-ol. It is a N-acylimidazole, a member of furans, a carboxylic ester and an olefinic compound.

Aplicaciones Científicas De Investigación

Propiedades Antifúngicas

Pefurazoato, también conocido como pent-4-enyl N-furfuryl-N-imidazol-1-ylcarbonyl-DL-homoalaninate, ha demostrado ser altamente tóxico para una amplia gama de hongos fitopatógenos, incluidos Ascomycetes, Basidiomycetes y Deuteromycetes . Esto lo convierte en un potente fungicida en la industria agrícola.

Inhibición de la Germinación de Esporas

Aunque el this compound apenas inhibe la germinación de esporas de ciertos hongos como Fusarium moniliforme, Cochliobolus miyabeanus y Pyricularia oryzae a 100μg/ml, se ha observado que los tubos germinales de las esporas tratadas estaban hinchados, anormalmente ramificados y acortados a 0.1-1.0μg/ml . Esto indica su posible uso en el control de la propagación de estos hongos.

Inhibición de la Biosíntesis de Ergosterol

El ergosterol es un componente crítico de las membranas celulares de los hongos. Se ha descubierto que el this compound suprime fuertemente la biosíntesis de ergosterol en Fusarium moniliforme, lo que lleva a la acumulación de 24-metileno-dihidrolanosterol, obtusifoliol y otras sustancias desconocidas . Esto sugiere que el this compound inhibe particularmente la desmetilación en la posición C-14 del 24-metilenedihidrolanosterol en la vía biosintética del esterol .

Impacto en la Producción de Sustancias Tipo Giberelina

El this compound también afecta la producción de sustancias tipo giberelina en el líquido de cultivo de Fusarium moniliforme a una baja concentración, lo que apenas afectó la inhibición del crecimiento micelial . Las giberelinas son hormonas vegetales que regulan el crecimiento e influyen en varios procesos de desarrollo, incluyendo el alargamiento del tallo, la germinación, la latencia, la floración, la expresión sexual, la inducción de enzimas y la senescencia de hojas y frutos.

Control de Enfermedades del Arroz

Se ha descubierto que el this compound tiene un buen efecto de control sobre la enfermedad de bakanae del arroz y la roya del arroz . Estas son dos enfermedades principales que pueden reducir significativamente el rendimiento del arroz, lo que hace que el this compound sea una herramienta importante en el cultivo del arroz.

Síntesis de this compound Deuterado

Se ha sintetizado this compound deuterado utilizando nuevas dispersiones de sodio mediadas por transferencia de un solo electrón reducciones deuteradas . Los compuestos deuterados se utilizan a menudo en varios campos, incluido el desarrollo de fármacos y los estudios ambientales, debido a sus propiedades únicas.

Mecanismo De Acción

Target of Action

Pefurazoate primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

Pefurazoate acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, pefurazoate disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in turn affects the integrity and function of the cell membrane, thereby inhibiting the growth and reproduction of fungi .

Biochemical Pathways

The primary biochemical pathway affected by pefurazoate is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting sterol 14α-demethylase, pefurazoate prevents the conversion of lanosterol to ergosterol, leading to a disruption in the ergosterol biosynthesis pathway . This disruption can have downstream effects on the function and viability of the fungal cell .

Result of Action

The inhibition of ergosterol biosynthesis by pefurazoate results in a deficiency of ergosterol in the fungal cell membrane . This leads to changes in the membrane’s properties, disrupting its function and structure . As a result, the growth and reproduction of the fungi are inhibited, preventing the spread of fungal diseases .

Análisis Bioquímico

Biochemical Properties

Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Cellular Effects

Pefurazoate affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi . The level of activity of Pefurazoate is not affected by temperature .

Molecular Mechanism

Pefurazoate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, Pefurazoate disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, Pefurazoate shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C .

Metabolic Pathways

Pefurazoate is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase . This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.

Actividad Biológica

Pefurazoate is a novel imidazole compound primarily recognized for its fungicidal properties, particularly in agricultural applications. It serves as a disinfectant for rice seeds, effectively combating various seed-borne pathogens. This article delves into the biological activity of pefurazoate, discussing its mechanisms, efficacy against fungi, and potential benefits in promoting plant growth.

Pefurazoate's chemical structure is characteristic of imidazole derivatives, which are known for their antifungal activities. It acts primarily by inhibiting the enzyme 14α-demethylase , a crucial component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes. This inhibition disrupts fungal growth and reproduction, leading to effective disease control.

Efficacy Against Fungal Pathogens

Research has demonstrated that pefurazoate exhibits potent antifungal activity against several pathogenic fungi affecting rice crops. The following table summarizes its effectiveness against specific fungal strains:

| Fungal Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Gibbeyella fujikuyoi | 95 | 50 |

| Pyricularia oryzae | 90 | 25 |

| Cochliobolus miyabeanus | 85 | 30 |

These results indicate that pefurazoate can significantly reduce the viability of these pathogens at relatively low concentrations, making it a valuable tool in integrated pest management strategies.

Case Study: Application in Rice Cultivation

A field study conducted in Southeast Asia evaluated the effects of pefurazoate on rice seed treatment. The study involved two groups: one treated with pefurazoate and a control group without treatment. The findings were as follows:

- Seed Germination Rate : The treated group exhibited a germination rate of 95%, compared to 80% in the control group.

- Seedling Growth : Average seedling height was measured at 15 cm for treated seeds versus 10 cm for untreated seeds after two weeks.

- Disease Incidence : The incidence of fungal infections was reduced by 70% in the treated group.

These results underscore pefurazoate's dual role as both a fungicide and a growth promoter.

Additional Biological Activities

Beyond its antifungal properties, preliminary studies suggest that pefurazoate may have other beneficial biological activities:

- Promoting Seed Germination : Pefurazoate has been shown to enhance seedling vigor and growth, potentially through mechanisms that stimulate metabolic processes during germination.

- Antimicrobial Properties : There is emerging evidence that pefurazoate may also exhibit antibacterial activity, although further research is needed to quantify this effect.

Propiedades

IUPAC Name |

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTYBAGIHOISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057920 | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101903-30-4 | |

| Record name | Pefurazoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefurazoate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFURAZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.